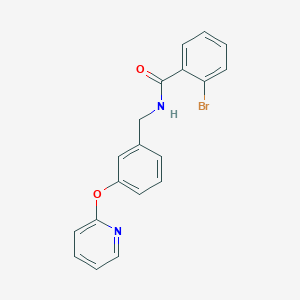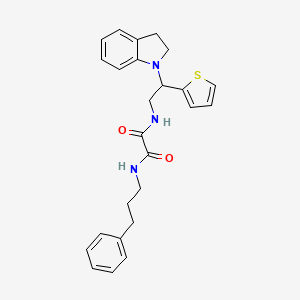
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide, also known as ITD-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. ITD-1 has been shown to inhibit the activity of Rho GTPases, which play a crucial role in cell signaling pathways that regulate cell shape, movement, and division. In
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject compound, with an indole nucleus, have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide could be explored for potential antiviral applications, possibly as a lead compound in the development of new antiviral drugs.
Anti-inflammatory Properties
The indole moiety is known to contribute to anti-inflammatory effects. Research could investigate the efficacy of this compound in reducing inflammation, potentially leading to the development of new anti-inflammatory medications for conditions such as arthritis or inflammatory bowel disease .
Anticancer Research
Indole derivatives have been studied for their anticancer activities. The compound could be analyzed for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. This research could pave the way for new cancer therapies .
Anti-HIV Potential
Given the biological activity of indole derivatives in anti-HIV research, this compound may hold promise as a part of anti-HIV therapy. Its effectiveness against HIV replication could be a significant area of study .
Antioxidant Applications
The indole nucleus has been associated with antioxidant properties. This compound could be assessed for its capacity to scavenge free radicals, which may contribute to the prevention of oxidative stress-related diseases .
Antimicrobial and Antitubercular Effects
Indole derivatives have shown antimicrobial and antitubercular activities. The subject compound could be valuable in the development of new treatments for bacterial infections, including drug-resistant tuberculosis .
Antidiabetic Activity
Research into indole derivatives has included their use in managing diabetes. The compound could be examined for its potential to modulate blood glucose levels or improve insulin sensitivity .
Antimalarial and Anticholinesterase Activities
The compound’s indole core may contribute to antimalarial and anticholinesterase activities, suggesting applications in the treatment of malaria and neurodegenerative diseases like Alzheimer’s .
Each of these applications represents a unique field of study where the compound could have significant scientific and therapeutic potential. Further experimental research is necessary to explore these possibilities and to understand the mechanisms by which the compound exerts its effects. The diverse biological activities associated with indole derivatives make them a rich source for new drug discovery and development .
Propiedades
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-24(26-15-6-10-19-8-2-1-3-9-19)25(30)27-18-22(23-13-7-17-31-23)28-16-14-20-11-4-5-12-21(20)28/h1-5,7-9,11-13,17,22H,6,10,14-16,18H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJXNQPXZNUNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2863871.png)
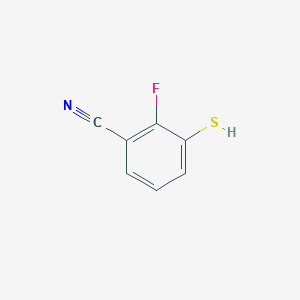
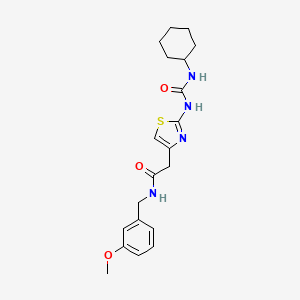
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2863874.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)
![ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate](/img/structure/B2863876.png)
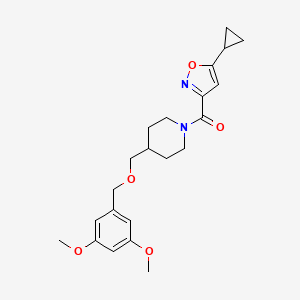
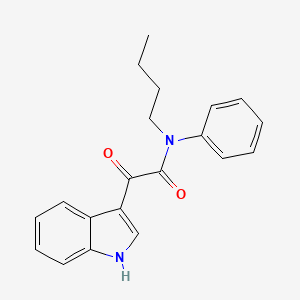

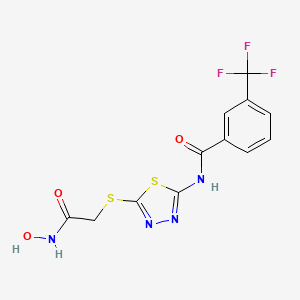
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2863886.png)
![3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2863890.png)
